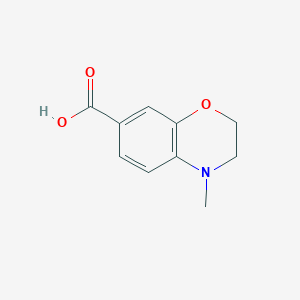

![molecular formula C23H21NO2 B1351254 3-[2,3-二(苄氧基)苯基]丙腈 CAS No. 249278-33-9](/img/structure/B1351254.png)

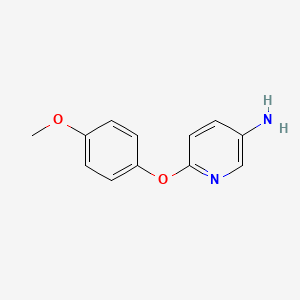

3-[2,3-二(苄氧基)苯基]丙腈

货号 B1351254

CAS 编号:

249278-33-9

分子量: 343.4 g/mol

InChI 键: UUJBHBAEOKFBLQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

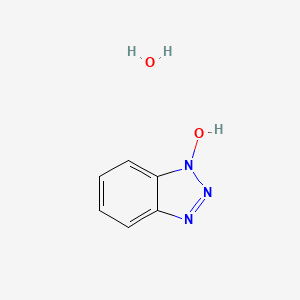

3-[2,3-Di(benzyloxy)phenyl]propanenitrile (DBPN) is a chemical compound that has recently been the subject of much scientific research. It is a derivative of aniline, and is a white solid at room temperature. DBPN has a wide range of applications, including use in organic synthesis, drug discovery, and as a catalyst in various chemical reactions.

科学研究应用

- Field : Organic Chemistry

- Application : Benzamide compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

- Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

- Field : Chemical Synthesis and Catalysis

- Application : 1,2,3-Triazole is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . It has been used in the design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation .

- Method : The click-modified magnetic nanocatalyst Pd@click-Fe 3 O 4 /chitosan was successfully prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .

- Results : This nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive and environmentally friendly CO source . The activity of this catalyst was also excellent in the Suzuki cross-coupling reaction of various aryl halides with phenylboronic acids in EtOH/H 2 O (1: 1) at room temperature .

Synthesis of Benzamide Compounds

1,2,3-Triazole Framework

- Field : Biochemistry

- Application : Benzamide compounds, similar to “3-[2,3-Di(benzyloxy)phenyl]propanenitrile”, have been used in various fields including medical, industrial, biological and potential drug industries . They have shown antioxidant, antibacterial, and metal chelating activity .

- Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

- Field : Organic Chemistry

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Method : The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . For large scale industrial operations, catalyzed air-oxidations are preferred .

- Results : The oxidative degradation does not occur if the benzylic position is completely substituted .

Antioxidant and Antibacterial Activities

Benzylic Oxidations and Reductions

- Field : Organic Chemistry

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has allowed for the imparting of specific properties of these compounds .

- Field : Materials Science

- Application : 1,3-Di(3-hydroxyphenoxy)benzene is the basis of epoxy resins with high resistance to deformation . Epoxy resins are versatile materials that can be combined with fibers to produce a variety of composite materials, including a raft of prepreg compositions .

- Method : The method involves the synthesis of 1,3-Di(3-hydroxyphenoxy)benzene and its subsequent use in the production of epoxy resins .

- Results : The resulting epoxy resins exhibit high resistance to deformation, making them suitable for a variety of applications .

m-Aryloxy Phenols

Epoxy Resins

属性

IUPAC Name |

3-[2,3-bis(phenylmethoxy)phenyl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c24-16-8-14-21-13-7-15-22(25-17-19-9-3-1-4-10-19)23(21)26-18-20-11-5-2-6-12-20/h1-7,9-13,15H,8,14,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBHBAEOKFBLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384264 |

Source

|

| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2,3-Di(benzyloxy)phenyl]propanenitrile | |

CAS RN |

249278-33-9 |

Source

|

| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

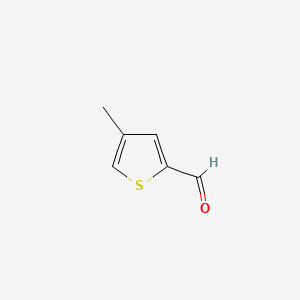

4-Methyloxazole-5-methanol

45515-23-9

1,3-Dimethyl-1H-pyrazole-5-carbothioamide

844891-03-8

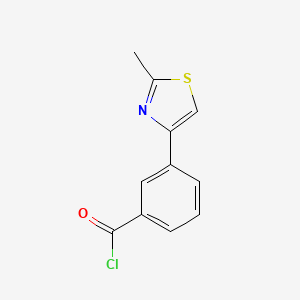

3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride

844891-05-0

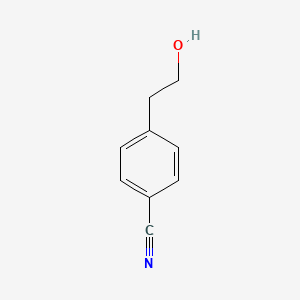

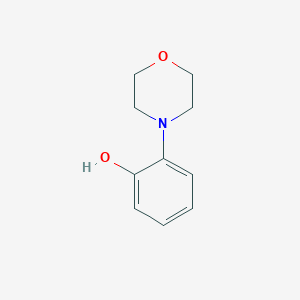

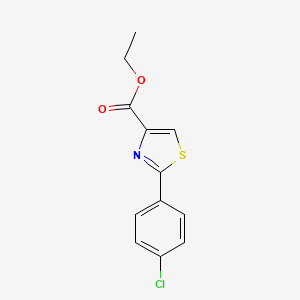

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)

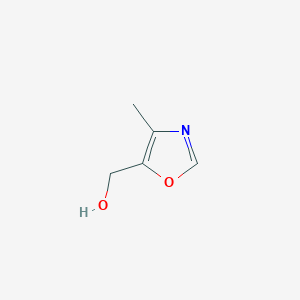

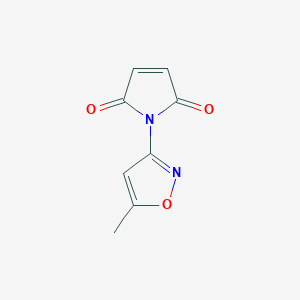

![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)

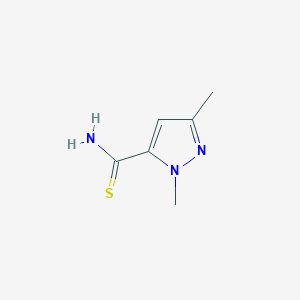

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)